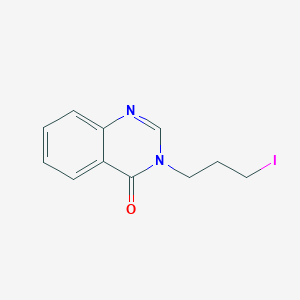

3-(3-Iodopropyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

860193-39-1 |

|---|---|

Molecular Formula |

C11H11IN2O |

Molecular Weight |

314.12 g/mol |

IUPAC Name |

3-(3-iodopropyl)quinazolin-4-one |

InChI |

InChI=1S/C11H11IN2O/c12-6-3-7-14-8-13-10-5-2-1-4-9(10)11(14)15/h1-2,4-5,8H,3,6-7H2 |

InChI Key |

SAJWZIXHHGMJEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCI |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 3 3 Iodopropyl Quinazolin 4 3h One

Retrosynthetic Analysis and Precursor Design for Quinazolin-4(3H)-one Scaffold

Retrosynthetic analysis of the 3-(3-Iodopropyl)quinazolin-4(3H)-one molecule identifies two primary disconnection points: the C-N bond at the N3 position and the bonds forming the pyrimidinone ring of the quinazolinone core. The most direct approach involves the disconnection of the N3-propyl bond, leading back to the parent Quinazolin-4(3H)-one and a suitable three-carbon electrophile, such as 1-bromo-3-iodopropane or a related derivative.

The synthesis of the fundamental quinazolin-4(3H)-one scaffold itself can be approached from several well-established routes, starting from readily available precursors. thieme-connect.comnih.gov Key starting materials include:

2-Aminobenzamide (B116534): This is a common and direct precursor, which can be cyclized with a one-carbon source.

Anthranilic acid (2-aminobenzoic acid): This can be reacted with formamide (B127407) or other reagents to form the quinazolinone ring system. rsc.org

Isatoic anhydride: This precursor reacts with amines and a carbon source in multicomponent reactions to yield substituted quinazolinones. rsc.org

o-Nitrobenzamides or 2-nitrobenzaldehydes: These require a reduction of the nitro group as part of a cascade or one-pot reaction sequence to form the heterocyclic core. rsc.orgnih.govacs.org

N3-Alkylation Strategies for Quinazolin-4(3H)-one Derivatives

The introduction of the 3-iodopropyl side chain is achieved via N-alkylation of the pre-formed quinazolin-4(3H)-one scaffold. This step is critical and requires careful control to ensure the desired regioselectivity and efficiency.

Regioselective Functionalization at the N3 Position

The quinazolin-4(3H)-one system possesses two potential sites for alkylation: the nitrogen at the N3 position and the oxygen at the O4 position (the keto-enol tautomerism). However, studies have shown that alkylation can be directed with high regioselectivity to the N3 position. rsc.orgdndi.org The outcome of the alkylation is significantly influenced by the reaction conditions.

It has been demonstrated that conducting the alkylation in a two-phase system using a solid base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) strongly favors N-alkylation over O-alkylation. juniperpublishers.com The use of these conditions leads to the exclusive or near-exclusive formation of the N3-substituted product. juniperpublishers.com The nature of the substituents on the quinazolinone ring and steric factors associated with the alkylating agent can also play a role in directing the functionalization. nih.govresearchgate.net

Table 1: Conditions Influencing Regioselective N3-Alkylation of Quinazolin-4(3H)-one

| Parameter | Condition for N3-Selectivity | Rationale | Source(s) |

| Base | K₂CO₃, Cs₂CO₃ (Solid Phase) | Promotes reaction at the more nucleophilic nitrogen atom. | juniperpublishers.com |

| Solvent | DMF, DMSO (Aprotic Polar) | Effectively solvates the cation of the base while leaving the anion reactive. | juniperpublishers.com |

| Temperature | 70-100 °C | Provides sufficient energy for the reaction to proceed efficiently. | juniperpublishers.com |

| Alkylating Agent | Primary Alkyl Halides | Less sterically hindered, favoring attack at the N3 position. | nih.gov, researchgate.net |

Development and Optimization of Alkylation Conditions for Iodopropyl Chain Introduction

The introduction of the iodopropyl chain onto the N3 position can be accomplished through two primary strategies:

Direct Alkylation: This method involves the direct reaction of quinazolin-4(3H)-one with a bifunctional reagent like 1-bromo-3-iodopropane . In this case, the bromine atom serves as the leaving group in the nucleophilic substitution reaction, as the C-Br bond is more reactive than the C-I bond under these conditions, leaving the iodo group intact on the propyl chain. Optimization would involve screening bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile) to maximize the yield and minimize side products.

Two-Step Alkylation and Halogen Exchange: A more common and often higher-yielding approach involves a two-step sequence.

Step A: N3-Alkylation with a Precursor: Quinazolin-4(3H)-one is first alkylated with a reagent containing a different leaving group or a functional group that can be converted to an iodide. A typical precursor is 3-bromopropanol or 3-chloropropanol . This reaction yields the intermediate 3-(3-hydroxypropyl)quinazolin-4(3H)-one .

Step B: Conversion to Iodide: The terminal hydroxyl group of the intermediate is then converted to an iodide. This is commonly achieved through an Appel reaction (using triphenylphosphine (B44618) and iodine) or, more frequently, a Finkelstein reaction.

Optimization of these conditions is crucial for an efficient synthesis. researchgate.netresearchgate.net For the Finkelstein reaction, this involves reacting the chloro- or bromo-precursor with an excess of sodium iodide in a solvent like acetone (B3395972), which facilitates the precipitation of the resulting sodium chloride or bromide, driving the equilibrium towards the desired iodinated product.

C-I Bond Formation Approaches on the Propyl Chain

When a two-step alkylation strategy is employed, the formation of the carbon-iodine (C-I) bond on the propyl chain is a distinct synthetic step. The most prevalent and efficient method for this transformation is the Finkelstein reaction .

This reaction involves treating an alkyl chloride or alkyl bromide with a solution of sodium iodide (NaI) in acetone. The key principles making this reaction effective are:

Nucleophilicity: The iodide ion is an excellent nucleophile.

Leaving Group Ability: Chloride and bromide are good leaving groups.

Solubility: Sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not. Their precipitation shifts the reaction equilibrium to the right, ensuring a high conversion to the alkyl iodide.

Therefore, after synthesizing 3-(3-chloropropyl)quinazolin-4(3H)-one or its bromo-analogue, refluxing it with NaI in acetone provides a clean and high-yielding route to the final product, This compound .

Catalytic Approaches in the Synthesis of the Quinazolinone Scaffold

While the N3-alkylation step is typically a standard nucleophilic substitution, the initial synthesis of the quinazolin-4(3H)-one scaffold has been significantly advanced by the use of transition metal catalysis. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to classical condensation methods. thieme-connect.comrsc.orgrsc.orgresearchgate.net

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper)

Both palladium and copper are extensively used to catalyze the formation of the quinazolinone ring system through various mechanistic pathways, including C-N bond formation and cyclization cascades. rsc.orgnih.gov

Palladium-Catalyzed Syntheses: Palladium catalysts are highly effective in constructing the quinazolinone scaffold. acs.orgrsc.org One prominent strategy involves the reaction of o-nitrobenzamides with alcohols. rsc.orgnih.gov This cascade reaction includes the oxidation of the alcohol to an aldehyde, reduction of the nitro group to an amine, condensation, and subsequent dehydrogenation, all facilitated by the palladium catalyst without needing an external oxidant or reductant. rsc.orgnih.gov Another approach is the carbonylative synthesis from 2-aminobenzamide and aryl bromides, where a carbonyl group from carbon monoxide is incorporated. nih.gov

Table 2: Examples of Palladium-Catalyzed Quinazolinone Synthesis

| Starting Materials | Catalyst / Conditions | Key Features | Source(s) |

| o-Nitrobenzamide + Alcohols | Pd(dppf)Cl₂, Chlorobenzene, 140 °C | One-pot cascade reaction, hydrogen transfer process. | nih.gov, rsc.org |

| 2-Aminobenzamide + Aryl Halides | Pd(OAc)₂, tert-Butyl Isocyanide | Isocyanide insertion/cyclization sequence. | acs.org |

| 2-Aminobenzamide + Aryl Bromides | Pd(OAc)₂, DPEPhos, CO | Carbonylative cyclization, no chromatography needed for purification. | nih.gov |

Copper-Catalyzed Syntheses: Copper catalysts provide an economical and efficient alternative for quinazolinone synthesis. nih.govgaylordchemical.com One method involves the reaction of 2-halobenzamides with various partners under aerobic conditions. rsc.org For instance, Fu and colleagues developed a copper-catalyzed domino synthesis from 2-halobenzamides that proceeds via an Ullmann-type coupling and aerobic oxidative C-H amidation, avoiding the need for ligands. rsc.org Another innovative copper-catalyzed route uses 2-isocyanobenzoates and amines, where the copper catalyst facilitates an isocyanide insertion mechanism. nih.govacs.org

Table 3: Examples of Copper-Catalyzed Quinazolinone Synthesis

| Starting Materials | Catalyst / Conditions | Key Features | Source(s) |

| Ethyl 2-Isocyanobenzoate + Amines | Cu(OAc)₂·H₂O, Et₃N, Anisole | Isocyanide insertion, good for 3-substituted quinazolinones. | nih.gov, acs.org |

| 2-Bromobenzamide + Aldehydes | CuI, TMSN₃, DMSO | Ligand- and base-free domino reaction. | gaylordchemical.com |

| 2-Nitrobenzaldehydes + Aldehydes | Cu(OAc)₂, Urea, Hydrazine Hydrate | One-pot reaction involving in-situ nitrile formation and reduction. | acs.org |

| 2-Halobenzamides + Amides | Cu(I), K₂CO₃, i-PrOH, Air | Ligand-free Ullmann-type coupling. | nih.gov |

Metal-Free Catalytic Systems and Green Chemistry Approaches

In recent years, the principles of green chemistry have guided the development of synthetic protocols that minimize or eliminate hazardous substances. nih.gov For quinazolinone synthesis, this has translated into metal-free catalytic systems and the use of alternative energy sources like microwave irradiation and ultrasound. nih.govnih.govtandfonline.com These methods offer significant advantages, including milder reaction conditions, reduced reaction times, and often improved yields compared to conventional heating. nih.govresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation has been successfully employed for the one-pot, three-component cyclocondensation of anthranilic acid, an amine, and an orthoester or formic acid to yield 3-substituted quinazolin-4(3H)-ones. tandfonline.comrsc.org This solvent-free approach is rapid, often completing in minutes, and avoids the need for dehydrating agents. rsc.org For the synthesis of the target molecule, one could envision a reaction between anthranilic acid, 3-iodopropylamine, and triethyl orthoformate under microwave irradiation.

Ultrasound has also emerged as a powerful tool, promoting reactions through acoustic cavitation. It has been used to facilitate the synthesis of various nitrogen-containing heterocycles at room temperature, shortening reaction times and improving yields. nih.govtandfonline.com For instance, a simple, ultrasound-assisted, piperidine-catalyzed three-component protocol has been developed for synthesizing functionalized benzimidazo[2,1-b]quinazolin-1(1H)-ones. nih.gov

Catalyst- and Additive-Free Systems: Several methodologies have been developed that proceed without any external catalysts or additives, relying on the inherent reactivity of the starting materials under specific conditions, often in green solvents like water or under solvent-free conditions. researchgate.netrsc.org For example, quinazolinones have been synthesized by reacting 2-aminobenzamides with aldehydes in water at elevated temperatures. researchgate.net Another approach involves the reaction of 2-aminobenzamides with benzoyl chlorides using a mild base like K2CO3 in a biodegradable solvent such as polyethylene (B3416737) glycol (PEG-200), which provides excellent yields and avoids transition-metal contamination. rsc.org These methods are highly attractive for their operational simplicity and environmental friendliness. rsc.orgchemistryviews.org

Table 1: Comparison of Green Synthetic Approaches for Quinazolinone Synthesis

| Methodology | Energy Source | Key Advantages | Typical Starting Materials | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Microwaves | Rapid reaction times, solvent-free, high yields. | Anthranilic acid, amine, formic acid/orthoester. | rsc.orgresearchgate.net |

| Ultrasound-Assisted | Ultrasound | Room temperature operation, shorter reaction times, high yields. | 2-Aminobenzimidazoles, aldehydes, 1,3-cyclohexadiones. | nih.gov |

| Base-Promoted | Conventional Heat | Metal-free, simple work-up, biodegradable solvent. | 2-Aminobenzamide, benzoyl chloride. | rsc.org |

| Catalyst-Free (in water) | Conventional Heat | Environmentally benign, no catalyst contamination. | 2-Aminobenzamide, aldehydes. | researchgate.net |

Iodine-Catalyzed Oxidative Cyclization Reactions

Molecular iodine has gained prominence as an inexpensive, non-toxic, and efficient catalyst for various organic transformations, including the synthesis of quinazolinones. nih.govacs.org These reactions typically proceed via an oxidative C-H amination pathway, avoiding the need for transition-metal catalysts and often utilizing oxygen as the ultimate oxidant, making them environmentally benign. organic-chemistry.org

A common strategy involves the iodine-catalyzed oxidative coupling of 2-aminobenzamides with substrates like aryl methyl ketones or benzylamines. nih.govorganic-chemistry.org The reaction with aryl methyl ketones, for example, proceeds efficiently in the absence of any metal or ligand, with the amount of iodine being a critical parameter for selectivity. nih.govacs.org Another pathway involves the electrochemical synthesis of quinazolinones where I2 is catalytically coordinated to promote the oxidation of alcohols to aldehydes, which then cyclize with 2-aminobenzamide. nih.gov This electro-catalytic protocol works in water at room temperature. nih.gov

The plausible mechanism for the iodine-catalyzed reaction between 2-aminobenzamide and an alcohol involves the in-situ oxidation of the alcohol to an aldehyde by iodine. nih.gov The aldehyde then condenses with 2-aminobenzamide to form an imine intermediate. Subsequent intramolecular cyclization and oxidative dehydrogenation, again facilitated by iodine, yields the final quinazolin-4(3H)-one product. nih.gov This methodology could be applied to produce the parent quinazolinone, which would then be alkylated, or by using a precursor that already contains the iodopropyl moiety.

Stereochemical Control and Chiral Synthesis Considerations for Quinazolinone Derivatives

While this compound is an achiral molecule, the quinazolinone scaffold is a frequent component of complex, chiral natural products and pharmaceutically active molecules. rsc.orgrsc.orgmdpi.comresearchgate.net Therefore, the development of stereoselective and asymmetric synthetic methods is a highly active area of research. These methods are crucial for preparing enantioenriched quinazolinone derivatives, which often exhibit distinct biological activities.

Asymmetric Synthesis: Recent advances have focused on the catalytic asymmetric synthesis of axially chiral quinazolinones, which possess chirality due to restricted rotation around a C-N or N-N bond. mdpi.comresearchgate.net Strategies include:

Enzyme-Catalyzed Atroposelective Bromination: Using enzymes to achieve enantioselective halogenation, creating chiral precursors. mdpi.com

Palladium-Catalyzed Asymmetric Desymmetrization: This involves the reaction of a prochiral di-substituted quinazolinone with a chiral palladium catalyst to selectively yield one enantiomer. mdpi.com

Organocatalysis: Chiral phosphoric acids and other small organic molecules have been used to catalyze the synthesis of 3-aryl-4(3H)-quinazolinones with high enantiomeric excess (ee). mdpi.com

Another approach is the biomimetic asymmetric reduction of the C=N bond of a pre-formed quinazolinone using chiral NAD(P)H models, which can produce chiral dihydroquinazolinones with up to 98% ee. dicp.ac.cn Furthermore, enantioselective alkynylation of cyclic iminium ions derived from quinazolinones provides access to α-quaternary amines, which are important synthetic targets. digitellinc.com

Although not directly applicable to the synthesis of the achiral target compound, these methodologies are vital for producing related chiral derivatives and highlight the versatility of the quinazolinone core in stereocontrolled synthesis. dicp.ac.cnnih.govnih.gov

One-Pot and Multicomponent Reaction Protocols for Quinazolinone Assembly

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, minimizing purification steps and saving time and resources. echemcom.com These protocols are well-suited for creating libraries of substituted quinazolinones.

Three-Component Reactions: A prevalent MCR for quinazolinone synthesis involves the condensation of isatoic anhydride, an aldehyde, and an amine or ammonium (B1175870) acetate. echemcom.comsamipubco.com These reactions can be catalyzed by various agents and are often performed under solvent-free conditions at elevated temperatures. samipubco.comresearchgate.netorgchemres.org For instance, SnCl2·2H2O has been used to catalyze the reaction between isatoic anhydride, an aldehyde, and ammonium acetate, offering advantages like cost-efficiency, mild conditions, and high yields. echemcom.comsamipubco.com Another variation uses sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) as a recyclable, heterogeneous catalyst for the reaction of isatoic anhydride, aldehydes, and urea. researchgate.netorgchemres.orgorgchemres.org

A highly efficient one-pot, three-component synthesis of 3-arylquinazolin-4(3H)-ones has also been achieved through a domino reaction of arenediazonium salts, nitriles, and anthranilates under metal-free conditions. acs.orgacs.org

Tandem Reactions: Tandem reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, provide another elegant route. A novel one-pot tandem procedure for synthesizing 2-styryl-substituted 4(3H)-quinazolinones involves the initial three-component reaction of isatoic anhydride, an amine, and triethyl orthoacetate in an ionic liquid, followed by the addition of an aromatic aldehyde. acs.org This process forms one C=C and four C-N bonds in a single, efficient operation. acs.org

These MCR and tandem protocols offer a modular and convergent approach to the quinazolinone core, which can then be further functionalized to yield the desired this compound.

Table 2: Examples of One-Pot/Multicomponent Reactions for Quinazolinone Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component | Isatoic anhydride, Aldehyde, Ammonium Acetate | SnCl2·2H2O, 110 °C, solvent-free | 2,3-Dihydroquinazolin-4(1H)-ones | echemcom.comsamipubco.com |

| Three-Component | Isatoic anhydride, Aldehyde, Urea | SBA-Pr-SO3H, 115 °C, solvent-free | 2,3-Dihydroquinazolin-4(1H)-ones | researchgate.netorgchemres.org |

| Three-Component | Anthranilate, Arenediazonium salt, Nitrile | Metal-free, 60 °C | 3-Arylquinazolin-4(3H)-ones | acs.org |

| Four-Component Tandem | Isatoic anhydride, Amine, Triethyl orthoacetate, Aldehyde | [Hmim]TFA (ionic liquid), 80 °C | 2-Styryl-4(3H)-quinazolinones | acs.org |

Mechanistic Insights and Reactivity Studies of 3 3 Iodopropyl Quinazolin 4 3h One

Investigation of Reaction Pathways Involving the C-I Bond

The aliphatic iodopropyl side chain attached at the N-3 position is a key handle for molecular elaboration. The C-I bond is inherently weak and polarized, rendering the terminal carbon electrophilic and the iodine atom an excellent leaving group. This feature is central to its participation in both nucleophilic substitution and radical-mediated reactions.

The primary alkyl iodide structure of 3-(3-iodopropyl)quinazolin-4(3H)-one makes it an ideal substrate for bimolecular nucleophilic substitution (S_N2) reactions. A wide array of nucleophiles can displace the iodide ion, leading to the formation of a new carbon-nucleophile bond. This pathway provides a straightforward method for introducing diverse functional groups at the terminus of the propyl chain, significantly expanding the molecular complexity and synthetic utility of the quinazolinone scaffold.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the iodine, proceeding through a pentacoordinate transition state to yield the substituted product with inversion of configuration, although stereochemistry is not a factor for this specific substrate. The high efficiency of these reactions is driven by the formation of a stable iodide leaving group.

Below is a table illustrating potential nucleophilic substitution reactions on this substrate.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Azide (B81097) | Sodium Azide (NaN₃) | 3-(3-Azidopropyl)quinazolin-4(3H)-one |

| Cyanide | Sodium Cyanide (NaCN) | 4-(4-Oxoquinazolin-3(4H)-yl)butanenitrile |

| Amine | Ammonia (NH₃), R-NH₂ | 3-(3-Aminopropyl)quinazolin-4(3H)-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(3-(Phenylthio)propyl)quinazolin-4(3H)-one |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(3-Hydroxypropyl)quinazolin-4(3H)-one |

This table represents expected S_N2 reactions based on the established reactivity of primary alkyl iodides.

The weak C-I bond is susceptible to homolytic cleavage upon exposure to radical initiators (e.g., peroxides, AIBN) or photolysis, generating a primary alkyl radical at the terminus of the propyl chain. researchgate.net This radical species can initiate a cascade sequence, most notably an intramolecular cyclization. Research has extensively documented that radicals generated on side chains attached to the N-3 position of the quinazolinone ring can cyclize onto the C-2 position. nih.govresearchgate.netrsc.orgmerckmillipore.com

The mechanism proceeds via a 5-exo-trig cyclization, where the terminal alkyl radical attacks the C-2 position of the quinazolinone core in an intramolecular homolytic aromatic substitution. nih.govrsc.org This step forms a new carbon-carbon bond and a transient, non-aromatic radical intermediate. Subsequent loss of a hydrogen atom from the C-2 position restores the aromaticity of the heterocyclic system, yielding a stable, fused tricyclic product. nih.govresearchgate.net This strategy has been successfully employed in the synthesis of several quinazolinone-containing natural products, including deoxyvasicinone. researchgate.netnih.gov

| Precursor | Initiator/Conditions | Product | Yield | Reference |

| This compound | Dicumyl Peroxide, Heat | Deoxyvasicinone | Good | researchgate.net |

| 3-(3-Chloropropyl)quinazolin-4(3H)-one | Hexamethylditin, Light | Deoxyvasicinone | High | nih.govresearchgate.net |

This table summarizes findings from studies on analogous N-3 haloalkyl quinazolinones.

Reactivity of the Quinazolin-4(3H)-one Core in the Presence of the Iodopropyl Substituent

The quinazolin-4(3H)-one scaffold itself possesses a unique electronic character that dictates its reactivity. The presence of the N-3 iodopropyl substituent has a minimal electronic effect on the aromatic ring, behaving similarly to a simple alkyl group.

The benzene (B151609) ring portion of the quinazolinone scaffold can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this process are governed by the directing effects of the fused pyrimidinone ring. uci.edu The quinazolinone system as a whole is generally considered to be deactivating due to the electron-withdrawing nature of the amide carbonyl group. libretexts.orgmasterorganicchemistry.com

Substituents direct incoming electrophiles based on their ability to donate or withdraw electron density. youtube.comyoutube.com In the quinazolinone ring, the amide nitrogen (N-1) acts as an activating, ortho-para director, while the carbonyl group (C-4) and the imine-like nitrogen (N-3) are deactivating. The cumulative effect typically directs incoming electrophiles to the C-6 and C-8 positions, which are para and ortho, respectively, to the activating N-1 amide nitrogen.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Iodopropyl)-6-nitroquinazolin-4(3H)-one |

| Bromination | Br₂, FeBr₃ | 6-Bromo-3-(3-iodopropyl)quinazolin-4(3H)-one |

| Sulfonation | SO₃, H₂SO₄ | 3-(3-Iodopropyl)-4-oxo-3,4-dihydroquinazoline-6-sulfonic acid |

This table outlines predicted outcomes based on established principles of electrophilic aromatic substitution.

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic cores, including quinazolinones. rsc.orgbohrium.comresearchgate.net The most reactive C-H bond on the quinazolinone nucleus is typically at the C-2 position. This position is electronically analogous to an imine carbon and is susceptible to attack.

As detailed in section 3.1.2, the most relevant C-H functionalization for this compound is the intramolecular radical cyclization, where the C-2 hydrogen is ultimately replaced by the propyl side chain. nih.govresearchgate.net This reaction is a prime example of a C-H functionalization event initiated by the side chain. Furthermore, modern synthetic methods involving transition-metal catalysis have been developed for the direct arylation, alkylation, and amination at the C-2 position of various quinazolinone derivatives, highlighting the synthetic accessibility of this site. researchgate.netnih.gov

Intramolecular Cyclization and Rearrangement Processes Induced by the Iodopropyl Chain

The 3-(3-iodopropyl) substituent is perfectly poised to participate in intramolecular reactions, leading to the formation of new ring systems. The most prominent and well-studied of these processes is the radical-initiated intramolecular cyclization discussed previously. researchgate.netnih.govrsc.org

This transformation converts the bicyclic this compound into the tricyclic pyrrolo[2,1-b]quinazolin-5(1H)-one skeleton (deoxyvasicinone). The reaction is highly efficient and regioselective, proceeding via a 5-exo-trig pathway, which is kinetically favored. This process underscores the utility of the iodopropyl chain not merely as a functional handle but as an active participant in constructing complex molecular architectures.

Other intramolecular cyclizations, while less documented for this specific substrate, are mechanistically plausible. For instance, under basic conditions, intramolecular N-alkylation could occur if a nucleophilic center were present on the quinazolinone ring, although this is less likely than intermolecular reactions. Acid-catalyzed cyclizations have also been reported for related systems, leading to different tricyclic products. nih.gov However, for this compound, the radical cascade remains the most significant and synthetically valuable intramolecular process. researchgate.netnih.govresearchgate.net

Tautomerism of the Quinazolin-4(3H)-one System and its Influence on Reactivity

The quinazolin-4(3H)-one ring system can theoretically exist in several tautomeric forms, primarily the lactam and lactim forms. The lactam-lactim tautomerism involves the migration of a proton between the nitrogen at position 3 (N3) and the exocyclic oxygen at position 4 (C4).

The equilibrium between these forms is a critical determinant of the molecule's reactivity profile. Generally, the lactam form is significantly more stable, particularly in polar solvents. This stability is attributed to the amide resonance, which delocalizes the lone pair of the nitrogen atom (N3) into the carbonyl group, resulting in a more polarized and stable structure.

The introduction of the 3-iodopropyl group at the N3 position effectively "locks" the molecule in the lactam tautomeric form. This is because the alkyl substituent at N3 prevents the proton migration necessary to form the lactim tautomer (4-hydroxyquinazoline). Consequently, the reactivity of this compound is dictated by the chemistry of this fixed lactam structure. The primary sites for nucleophilic attack are the electrophilic carbon of the carbonyl group and, more significantly, the terminal carbon of the iodopropyl chain, which is activated towards nucleophilic substitution reactions.

The presence of the electron-withdrawing quinazolinone ring can influence the reactivity of the iodopropyl side chain. The N3-alkylation, as seen in this compound, is a common synthetic strategy to introduce further molecular diversity. The iodine atom, being an excellent leaving group, makes the terminal carbon of the propyl chain highly susceptible to reactions with various nucleophiles. This reactivity is the basis for numerous synthetic applications, including the construction of more complex heterocyclic systems through intramolecular cyclization. For instance, treatment of analogous 3-(3-halopropyl)quinazolin-4(3H)-ones with a base can lead to intramolecular cyclization to form pyrrolo[2,1-b]quinazolinone derivatives.

Chemical Stability of the Quinazolinone Core System

The quinazolinone core is known for its considerable chemical stability, a feature that contributes to its prevalence in pharmacologically active compounds. nih.gov This stability is largely due to the aromatic nature of the fused benzene ring and the resonance stabilization of the pyrimidinone ring.

The quinazolinone ring system is generally stable under a range of reaction conditions, including exposure to cold dilute acids and alkaline solutions. nih.gov However, the stability is not absolute. The ring can be susceptible to cleavage under more forcing conditions, such as boiling in acidic or alkaline solutions, which can lead to the formation of o-aminobenzaldehyde and formic acid derivatives. nih.gov

The following table summarizes the general stability of the quinazolinone core under various conditions:

| Condition | Stability of Quinazolinone Core | Outcome of Instability |

| Cold Dilute Acid | Stable nih.gov | No reaction |

| Cold Dilute Base | Stable nih.gov | No reaction |

| Boiling in Acid | Unstable nih.gov | Ring cleavage to form o-aminobenzaldehyde and formic acid derivatives nih.gov |

| Boiling in Base | Unstable nih.gov | Ring cleavage |

| Oxidation (e.g., with KMnO4) | Can be oxidized | Formation of oxidized quinazolinone derivatives |

| Reduction | Generally stable | Depends on the reducing agent and conditions |

This inherent stability, coupled with the predictable reactivity of the iodopropyl group, makes this compound a valuable and reliable building block in organic synthesis.

Advanced Spectroscopic and Structural Elucidation of 3 3 Iodopropyl Quinazolin 4 3h One

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, an unambiguous molecular formula can be assigned. For 3-(3-Iodopropyl)quinazolin-4(3H)-one, HRMS analysis is critical to confirm the presence of the iodine atom and to differentiate it from other potential isobaric species.

Table 1: Theoretical and Observed Mass Spectrometric Data for C₁₁H₁₁IN₂O

| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 315.0000 | Data not found | Data not found |

| [M+Na]⁺ | 336.9819 | Data not found | Data not found |

| [M+K]⁺ | 352.9559 | Data not found | Data not found |

No specific high-resolution mass spectrometry data for this compound was found in the available search results. The table above is a template illustrating how such data would be presented.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the connectivity of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (such as COSY, HSQC, and HMBC) NMR experiments provides a detailed picture of the proton and carbon environments and their correlations.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical shifts, multiplicities, and coupling constants for each unique proton in the molecule, including the aromatic protons of the quinazolinone core and the aliphatic protons of the 3-iodopropyl side chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide the chemical shifts for each distinct carbon atom, including the carbonyl carbon, the aromatic carbons, and the carbons of the alkyl chain.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to trace the connectivity within the propyl chain and the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the attachment of the iodopropyl chain to the N3 position of the quinazolinone ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinazolinone Core | ||

| C4 | - | ~162.0 |

| C2 | ~8.2 (s) | ~145.0 |

| C8a | - | ~148.0 |

| C5 | ~8.1 (d) | ~127.0 |

| C7 | ~7.8 (t) | ~134.0 |

| C6 | ~7.5 (t) | ~127.5 |

| C8 | ~7.7 (d) | ~126.5 |

| C4a | - | ~121.0 |

| Propyl Side Chain | ||

| N-CH₂ - | ~4.2 (t) | ~45.0 |

| -CH₂-C H₂-CH₂I | ~2.3 (quint) | ~35.0 |

| -CH₂-I | ~3.3 (t) | ~5.0 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C=O (amide) stretching, C=N stretching of the quinazoline (B50416) ring, aromatic C-H stretching, and aliphatic C-H stretching. The C-I stretching frequency would appear in the far-infrared region.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Amide I) | ~1680-1660 | FT-IR, Raman |

| C=N Stretch | ~1620-1580 | FT-IR, Raman |

| Aromatic C=C Stretch | ~1600-1450 | FT-IR, Raman |

| Aromatic C-H Stretch | ~3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | ~2960-2850 | FT-IR, Raman |

| C-I Stretch | ~600-500 | FT-IR, Raman |

This table is based on characteristic vibrational frequencies for the specified functional groups. No experimental FT-IR or Raman spectra for this compound were found.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Regiochemical Assignment

No single-crystal X-ray diffraction data for this compound has been reported in the available literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is employed to study chiral molecules. As this compound does not possess a stereocenter and is not inherently chiral, this technique is not applicable for the determination of enantiomeric excess.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels, which in turn dictate the molecule's stability, geometry, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying complex organic molecules like quinazolinones. sapub.orgmui.ac.ir DFT calculations, using functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31+G(d) or 6-311G), can be used to optimize the ground-state geometry of 3-(3-Iodopropyl)quinazolin-4(3H)-one. sapub.orgnih.gov

For this specific molecule, DFT would be crucial in elucidating the mechanisms of its potential reactions, such as nucleophilic substitution at the terminal iodine of the propyl chain. By mapping the potential energy surface, researchers can identify the structures of transition states and intermediates. mdpi.com For instance, in a substitution reaction, DFT calculations can determine the activation energy required, providing insight into reaction kinetics. mdpi.com This analysis helps in predicting whether a reaction pathway is energetically favorable. Studies on related quinazoline (B50416) systems have successfully used DFT to ascertain the stability and reactivity of different derivatives and to investigate reaction pathways. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy, shape, and location of these orbitals are critical indicators of a molecule's electrophilic and nucleophilic sites. youtube.com

For this compound, the HOMO is expected to be distributed across the electron-rich quinazolinone ring system, indicating its potential to act as a nucleophile or donate electron density. nih.gov Conversely, the LUMO would likely have significant contributions from the carbonyl carbon and the carbon atom bonded to the iodine, marking them as primary sites for nucleophilic attack. nih.gov The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. sapub.org DFT calculations are routinely used to compute these orbital energies and visualize their distributions, offering predictive power for how the molecule will interact with other reagents. sapub.orgresearchgate.net

Table 1: Representative FMO Theory Parameters for a Quinazolinone Scaffold This table presents example data from related quinazolinone derivatives to illustrate the typical values obtained from DFT calculations.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.5 to 6.0 |

| Ionization Potential (IP) | Approximated as -EHOMO | 6.5 to 7.5 |

| Electron Affinity (EA) | Approximated as -ELUMO | 1.0 to 2.0 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.25 to 3.0 |

| Chemical Softness (S) | 1 / (2η) | 0.16 to 0.22 |

Note: Data is illustrative and derived from general findings on quinazolinone derivatives. sapub.org

Conformational Analysis of the Iodopropyl Chain and Quinazolinone Scaffold

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. The 3-(3-Iodopropyl) chain attached to the quinazolinone nitrogen introduces significant conformational flexibility. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule by exploring the potential energy landscape associated with bond rotations.

For the iodopropyl chain, key dihedral angles to consider are N3-C-C and C-C-C. Rotation around these bonds will lead to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance (e.g., interactions between the bulky iodine atom and the quinazolinone ring) and electronic effects like hyperconjugation. imperial.ac.uk Theoretical studies on similar N-alkylated heterocycles have shown that computational methods can reliably predict the preferred conformations. scielo.bramanote.com Understanding which conformers are lowest in energy is essential, as these are the most likely to be populated at room temperature and to interact with biological targets or other reactants.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which serves as a powerful tool for structure verification. DFT, particularly using the Gauge-Including Atomic Orbital (GIAO) method, is highly effective for predicting NMR chemical shifts (¹H and ¹³C). nih.gov

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These predicted values are typically compared against an internal standard (like tetramethylsilane) and can be linearly scaled to improve agreement with experimental data. researchgate.netrsc.org This process is invaluable for assigning peaks in an experimental spectrum, confirming the regiochemistry of synthesis, and identifying the correct structure among several possibilities. bohrium.com Recent advancements combining DFT with machine learning have further enhanced the accuracy of these predictions. rsc.org

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum mechanics describes the static nature of a molecule, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as solvent molecules. nih.gov

An MD simulation of this compound in a solvent like water or DMSO would reveal the flexibility of the iodopropyl chain and the stability of its various conformations in solution. researchgate.net It can show how solvent molecules arrange around the solute and how hydrogen bonding or other non-covalent interactions influence its structure and dynamics. researchgate.net Such simulations are particularly useful for understanding how the molecule might behave in a biological medium, providing a more realistic picture than gas-phase calculations alone. tandfonline.com

Theoretical Studies on Regioselectivity and Stereoselectivity

The synthesis of substituted quinazolinones can often lead to different isomers. Theoretical studies are highly effective in predicting and explaining the regioselectivity of these reactions. mdpi.com For instance, when synthesizing N-substituted quinazolinones, alkylation can potentially occur at the N3-position or the O4-position of the amide group. juniperpublishers.com

DFT calculations can model the reaction pathways for both possibilities. By comparing the activation energies of the transition states leading to the N-alkylated versus the O-alkylated product, one can predict which regioisomer will be preferentially formed. mdpi.com Studies on the SNAr reactions of 2,4-dichloroquinazoline (B46505) have shown that the transition state for substitution at the C4 position has a lower activation energy than at the C2 position, explaining the observed experimental regioselectivity. mdpi.com A similar approach could be applied to understand the selectivity in the synthesis of this compound, confirming that the alkylation occurs at the N3 position as the name implies. nih.govnih.gov

Applications in Chemical Biology and Advanced Research Probes

Design and Synthesis of Derivatives as Chemical Probes for Biological Systems

The design of chemical probes based on the 3-(3-Iodopropyl)quinazolin-4(3H)-one scaffold leverages the compound's inherent biological relevance and the synthetic accessibility of the iodopropyl side chain. The quinazolinone core often serves as the recognition element for a biological target, while the iodopropyl group acts as a versatile linker or a reactive moiety for covalent modification.

The synthesis of derivatives typically begins with the alkylation of a parent quinazolin-4(3H)-one at the N-3 position. More complex probes are often assembled through multi-step syntheses where the this compound acts as a key intermediate. mdpi.com The terminal iodide is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, or azides. This allows for the straightforward attachment of various functional units, including fluorophores, photo-crosslinkers, or affinity tags like biotin. For example, the reaction of the iodopropyl intermediate with sodium azide (B81097) yields a 3-(3-azidopropyl) derivative, which can then be coupled to an alkyne-containing reporter tag via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.govnih.gov This modular approach allows for the rapid generation of a library of probes from a common precursor.

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific binding partners of a molecule within a complex biological environment. nih.govnih.gov This method involves a probe molecule equipped with a photoreactive group that, upon irradiation with UV light, forms a highly reactive intermediate capable of covalently bonding to nearby amino acid residues within the binding site of a target protein. nih.gov

While aryl azides and benzophenones are the most common photoreactive groups used in PAL, molecules containing an iodo-group, particularly aryl iodides, can also serve this purpose through the photolysis of the carbon-iodine bond. Although less common, alkyl iodides can be explored for such applications. The this compound molecule contains a primary alkyl iodide. Upon UV irradiation, this C-I bond can undergo homolytic cleavage to generate a carbon-centered radical. This radical is highly reactive and can abstract a hydrogen atom from or form a covalent bond with an amino acid residue in close proximity, thus permanently "labeling" the target protein. This allows for subsequent isolation and identification of the protein target via mass spectrometry. The specificity of the labeling is confirmed when the process is inhibited by other ligands known to bind to the same site. nih.gov

Fluorescent labeling is a critical tool for visualizing biological processes and the subcellular localization of molecules in real-time. rsc.orgnih.gov The this compound scaffold is readily adaptable for the synthesis of fluorescent probes. By conjugating the quinazolinone pharmacophore with a fluorophore, researchers can create probes that report on the location and activity of a specific biological target. nih.gov

The synthesis of these fluorescent probes typically involves the nucleophilic displacement of the iodide from this compound by a fluorescent dye that contains a nucleophilic handle (e.g., an amine or thiol). This reaction covalently tethers the quinazolinone recognition element to the fluorescent reporter via the propyl linker. A variety of fluorophores, such as coumarins and fluoresceins, can be incorporated using this strategy. nih.gov The resulting probes can be used in fluorescence microscopy and flow cytometry to visualize target receptors or enzymes in cells. nih.govnih.gov The choice of fluorophore can be tailored to the specific application, with properties like excitation/emission wavelengths, quantum yield, and Stokes shift being important considerations. mdpi.comrsc.org

Below is a table summarizing representative fluorophores and their potential for conjugation to the quinazolinone scaffold.

| Fluorophore Class | Conjugation Chemistry Example | Potential Application |

| Coumarin | Reaction of an amino-coumarin derivative with this compound. nih.gov | Live-cell imaging, FRET-based assays |

| Fluorescein | Reaction of fluoresceinamine with this compound. | Flow cytometry, immunofluorescence |

| BODIPY | Synthesis of a BODIPY derivative with a nucleophilic linker for reaction with the iodopropyl group. | High-resolution microscopy, two-photon imaging |

| Rhodamine | Reaction of a rhodamine derivative (e.g., rhodamine B isothiocyanate followed by reduction) with an amino-functionalized probe. | In vivo imaging, probes with high photostability |

Mechanistic Chemical Biology Studies using the Compound as a Research Tool

This compound and its derivatives can serve as powerful research tools to dissect biological pathways. By acting as inhibitors or modulators of specific proteins, these compounds allow researchers to probe the functional consequences of blocking a particular biological activity. For example, various quinazolinone derivatives have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 9 (CDK9). mdpi.comnih.gov

Structure-Activity Relationship (SAR) Methodologies for Chemical Probe Optimization

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of a lead compound into a potent and selective chemical probe. researchgate.net For the quinazolinone class of molecules, SAR studies have revealed that substitutions at the N-3 position are critical for modulating biological activity. nih.govnih.gov

In the context of optimizing this compound as a chemical probe, a systematic SAR campaign would involve synthesizing and testing a series of analogs where the 3-iodopropyl group is modified. Key modifications could include:

Varying the Chain Length: Evaluating analogs with iodomethyl, iodoethyl, and iodobutyl chains would reveal the optimal linker length for target engagement.

Altering the Halogen: Replacing the iodide with bromide or chloride would probe the importance of the leaving group's ability and the size of the halogen in the binding interaction or covalent reaction.

Introducing different functional groups: Replacing the iodide with non-reactive groups (e.g., hydroxyl, methoxy) or other reactive groups (e.g., vinyl, epoxide) would elucidate the role of the electrophilic iodide in the compound's activity.

The results of these studies, typically quantified by metrics like IC₅₀ values, provide a detailed map of how structural changes impact potency and selectivity, guiding the rational design of more effective probes. mdpi.comnih.gov

The table below illustrates a hypothetical SAR study based on common findings for quinazolinone derivatives. nih.govnih.govacs.orgnih.gov

| Compound | N-3 Substituent | Rationale for Testing | Expected Outcome based on General SAR |

| Parent Compound | -CH₂CH₂CH₂I | Baseline activity. | - |

| Analog 1 | -CH₂CH₂I | Investigate the effect of a shorter alkyl chain. | Potentially reduced or altered activity. |

| Analog 2 | -CH₂CH₂CH₂Br | Evaluate the effect of a different halogen (reactivity vs. size). | Likely similar, possibly lower, activity. |

| Analog 3 | -CH₂CH₂CH₂OH | Determine if a covalent interaction via the halide is necessary for activity by replacing it with a non-reactive polar group. | Significant loss of potency. |

| Analog 4 | -CH₂-Cyclopropyl | Explore the effect of conformational rigidity near the N-3 position. | Variable, could increase or decrease potency. |

Methodologies for Target Identification and Validation in Chemical Biology

A primary goal in chemical biology is to identify the molecular targets of a bioactive compound. The this compound structure is well-suited for various target identification strategies. mdpi.com The iodopropyl group serves as a crucial handle for creating affinity-based or activity-based probes.

One common method is affinity-based protein profiling (AfBPP) . In this approach, the probe is modified to include an affinity tag, most commonly biotin. The synthesis would involve converting the terminal iodide to an azide, followed by a "click" reaction with an alkyne-biotin tag. The resulting biotinylated probe is incubated with a cell lysate. The probe-protein complexes are then captured on streptavidin-coated beads, separating them from the rest of the proteome. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. nih.gov

Another powerful technique is the thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA). This method relies on the principle that a protein's thermal stability changes upon ligand binding. ebi.ac.uk Cell lysates or intact cells are treated with this compound and then heated across a temperature gradient. Unbound proteins denature and precipitate at their characteristic melting temperatures, while proteins stabilized by binding to the compound remain soluble at higher temperatures. Quantitative mass spectrometry is then used to identify the proteins that show increased thermal stability in the presence of the compound, revealing them as potential targets. ebi.ac.uk

Applications in Proteomics and Chemoproteomics (e.g., Activity-Based Protein Profiling)

Activity-Based Protein Profiling (ABPP) is a specialized form of chemoproteomics that uses reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govwikipedia.orgnih.gov ABPP probes typically consist of a recognition element, a reactive group (or "warhead") that forms a covalent bond with the active site of a target enzyme, and a reporter tag for detection. nih.govrsc.org

This compound is a promising candidate for development as an activity-based probe (ABP). In this context:

The quinazolinone core acts as the recognition element, providing initial binding affinity and selectivity for a particular class of enzymes (e.g., certain proteases or kinases).

The iodopropyl group can function as the reactive warhead. As an electrophile, it can be attacked by a nucleophilic amino acid residue (e.g., Cys, His, Ser) commonly found in enzyme active sites, leading to irreversible covalent labeling. acs.org

A reporter tag (e.g., a fluorophore or biotin, often attached via click chemistry) allows for the visualization or enrichment of probe-labeled proteins. wikipedia.org

By using an ABP derived from this compound in a competitive ABPP experiment, researchers can profile the selectivity of other drug candidates. In this setup, a proteome is pre-incubated with a test inhibitor before treatment with the ABP. A decrease in the labeling of a specific protein by the ABP indicates that the test inhibitor successfully bound to and blocked the active site of that protein, providing a powerful method for assessing inhibitor potency and selectivity across the proteome. nih.govacs.org

Q & A

Q. Are there reported synergistic effects of this compound with other antimicrobial agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.